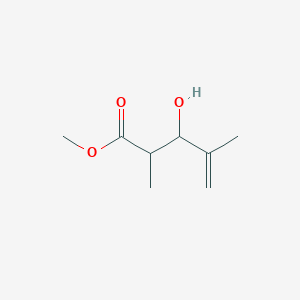

Methyl 3-hydroxy-2,4-dimethylpent-4-enoate

Description

Properties

Molecular Formula |

C8H14O3 |

|---|---|

Molecular Weight |

158.19 g/mol |

IUPAC Name |

methyl 3-hydroxy-2,4-dimethylpent-4-enoate |

InChI |

InChI=1S/C8H14O3/c1-5(2)7(9)6(3)8(10)11-4/h6-7,9H,1H2,2-4H3 |

InChI Key |

KXKXNCOMNMEEBL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(=C)C)O)C(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Strategies for Methyl 3 Hydroxy 2,4 Dimethylpent 4 Enoate and Its Stereoisomers

Stereoselective and Asymmetric Approaches to the Enolate System

The controlled formation of enolates and their subsequent reaction with electrophiles is a powerful tool for the construction of carbon-carbon bonds with defined stereochemistry. The application of chiral auxiliaries, diastereoselective reactions, and asymmetric methodologies are central to achieving high levels of stereocontrol in the synthesis of complex molecules like Methyl 3-hydroxy-2,4-dimethylpent-4-enoate.

Chiral Auxiliary-Mediated Aldol (B89426) Reactions and Derivatives

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org One of the most powerful and widely used methods for the asymmetric synthesis of β-hydroxy carbonyl compounds is the Evans aldol reaction, which employs oxazolidinone chiral auxiliaries. wikipedia.orgchem-station.com These auxiliaries, derived from readily available amino acids, can be acylated with a carboxylic acid derivative, such as propionyl chloride, to form an N-acyl oxazolidinone.

In a hypothetical synthesis of a precursor to this compound, an N-propionyl oxazolidinone can be deprotonated with a soft Lewis acid like dibutylboron triflate in the presence of a hindered base such as diisopropylethylamine to selectively generate the (Z)-enolate. wikipedia.org This enolate can then react with an α,β-unsaturated aldehyde, for instance, methacrolein (B123484), in a diastereoselective aldol reaction. The stereochemical outcome of this reaction is dictated by the chiral auxiliary, which effectively shields one face of the enolate, leading to a highly controlled facial addition of the aldehyde. The reaction proceeds through a chair-like Zimmerman-Traxler transition state, where the substituents on the chiral auxiliary and the enolate adopt pseudo-equatorial positions to minimize steric interactions, thus favoring the formation of a specific diastereomer. youtube.com

The following table illustrates the expected reactants and conditions for such a reaction:

| Reactant 1 | Reactant 2 | Reagents | Expected Product | Diastereomeric Ratio (d.r.) |

| N-propionyl oxazolidinone | Methacrolein | 1. Bu₂BOTf, i-Pr₂NEt2. Methacrolein | Chiral aldol adduct | >95:5 |

Subsequent removal of the chiral auxiliary under mild conditions, for example, through hydrolysis with lithium hydroperoxide or transesterification with a metal alkoxide, would yield the desired β-hydroxy acid or ester with high enantiomeric purity. blogspot.com This approach allows for the reliable construction of the two contiguous stereocenters at C2 and C3 of the target molecule.

Diastereoselective and Enantioselective Carbon-Carbon Bond Forming Reactions

Beyond the use of stoichiometric chiral auxiliaries, catalytic asymmetric methods offer a more atom-economical approach to the synthesis of chiral molecules. Enantioselective aldol reactions catalyzed by chiral Lewis acids or organocatalysts can directly generate enantioenriched β-hydroxy esters.

For the synthesis of this compound, a direct asymmetric aldol reaction between methyl propionate (B1217596) and methacrolein could be envisioned. While challenging due to the relatively low acidity of the α-protons of the ester, the use of potent chiral catalyst systems could facilitate this transformation. For instance, a chiral metal complex could coordinate to both the ester enolate and the aldehyde, creating a chiral environment that directs the approach of the nucleophile to one of the enantiotopic faces of the aldehyde.

Alternatively, organocatalytic approaches, employing chiral amines or phosphoric acids, could be utilized. These catalysts can activate the reactants through the formation of transient chiral intermediates, such as enamines or iminium ions, thereby inducing high levels of stereoselectivity.

Asymmetric Hydroxylation and Epoxidation Methodologies (e.g., Sharpless Dihydroxylation)

Asymmetric dihydroxylation and epoxidation reactions provide powerful methods for the introduction of chirality into molecules containing carbon-carbon double bonds. The Sharpless asymmetric dihydroxylation, in particular, is a highly reliable and predictable method for the enantioselective synthesis of vicinal diols from alkenes. organic-chemistry.orgwikipedia.org

To apply this methodology to the synthesis of this compound, a suitable unsaturated precursor, such as methyl 2,4-dimethylpenta-2,4-dienoate, would be required. The dihydroxylation of the less sterically hindered terminal double bond using a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) and a stoichiometric co-oxidant (e.g., N-methylmorpholine N-oxide) would be expected to yield a diol with high enantioselectivity. organic-chemistry.orgwikipedia.org The choice of the chiral ligand dictates which face of the alkene is hydroxylated, allowing access to both enantiomers of the product.

The resulting diol could then be selectively protected and further manipulated to arrive at the target molecule. For example, selective protection of the primary alcohol, followed by elimination of the tertiary alcohol, could furnish the desired α,β-unsaturated β-hydroxy ester.

Another approach involves the asymmetric epoxidation of the diene precursor, followed by a regioselective ring-opening of the epoxide. nih.govmdpi.com Chiral catalysts, such as those based on titanium-tartrate complexes (Sharpless asymmetric epoxidation) or chiral salen complexes, can effect the epoxidation with high enantioselectivity. mdpi.com The subsequent nucleophilic ring-opening of the epoxide at the less hindered carbon atom would introduce the hydroxyl group and set the stereochemistry at the adjacent carbon.

Multicomponent and Cascade Reactions in Formation

Multicomponent and cascade reactions offer significant advantages in terms of efficiency and atom economy by combining multiple bond-forming events in a single operation. These strategies can rapidly build molecular complexity from simple starting materials.

Baylis-Hillman Type Reactions and Extended Architectures

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophilic catalyst such as a tertiary amine or phosphine. asianpubs.org This reaction constructs a functionalized allylic alcohol scaffold.

A plausible route to a precursor of this compound could involve the Baylis-Hillman reaction between methyl acrylate (B77674) and isobutyraldehyde. The reaction, often catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), would yield methyl 3-hydroxy-2-methylene-4-methylpentanoate. researchgate.netmdpi.com

The general conditions for such a reaction are presented below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Methyl acrylate | Isobutyraldehyde | DABCO | Methyl 3-hydroxy-2-methylene-4-methylpentanoate |

While the classic Baylis-Hillman reaction is not inherently asymmetric, significant progress has been made in the development of catalytic enantioselective variants using chiral Lewis bases or co-catalysts. nih.gov Furthermore, the resulting Baylis-Hillman adduct contains a versatile array of functional groups that can be further elaborated to introduce the additional methyl group and establish the desired stereochemistry at the α-position.

Allylation and Metal-Mediated Processes (e.g., Indium-Mediated Allylation)

Metal-mediated allylation reactions are a powerful tool for the formation of homoallylic alcohols. Indium-mediated allylation reactions are particularly attractive due to their tolerance of a wide range of functional groups and their ability to be carried out in aqueous media.

A potential strategy for the synthesis of this compound could involve the indium-mediated reaction of a substituted allyl bromide, such as 2-bromo-3-methyl-1-butene, with a methyl glyoxylate (B1226380) derivative. The organoindium reagent, formed in situ from the allyl bromide and indium metal, would add to the carbonyl group to generate the desired homoallylic alcohol framework.

The stereochemical outcome of such reactions can often be controlled by the use of chiral ligands or by substrate control, where existing stereocenters in the reactants influence the stereochemistry of the newly formed centers.

Claisen Rearrangement Protocols for Pentenoate Synthesis

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction in organic synthesis. organic-chemistry.org This pericyclic reaction, specifically a wikipedia.orgwikipedia.org-sigmatropic rearrangement, thermally converts an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound. organic-chemistry.orgmasterorganicchemistry.com The reaction proceeds through a concerted, six-membered cyclic transition state, often favoring a chair-like conformation, which allows for a high degree of stereocontrol. organic-chemistry.org

While a direct application to this compound is specific, the Johnson-Claisen rearrangement provides a highly relevant and adaptable protocol for synthesizing structurally similar pentenoate esters. This variation utilizes the reaction of an allylic alcohol with an orthoester, such as trimethyl orthoacetate, in the presence of a weak acid catalyst. The reaction proceeds by forming a mixed ketene (B1206846) acetal (B89532) in situ, which then undergoes the wikipedia.orgwikipedia.org-sigmatropic rearrangement to yield a γ,δ-unsaturated ester. This method is particularly effective for constructing substituted pentenoate backbones.

For instance, the synthesis of methyl 3,3-dimethylpent-4-enoate has been achieved by reacting 3-methylbut-2-enol with an excess of trimethyl orthoacetate. prepchem.com The reaction is driven by the distillation of methanol, shifting the equilibrium toward the product. prepchem.com This strategy could be adapted to synthesize precursors for the target molecule by selecting appropriately substituted allylic alcohols.

Table 1: Key Features of the Johnson-Claisen Rearrangement for Pentenoate Synthesis

| Feature | Description | Reference |

| Reaction Type | wikipedia.orgwikipedia.org-Sigmatropic Rearrangement | organic-chemistry.org |

| Key Reactants | Allylic Alcohol, Orthoester (e.g., Trimethyl orthoacetate) | prepchem.com |

| Mechanism | In situ formation of a ketene acetal followed by rearrangement. | |

| Key Advantage | Forms a C-C bond and sets a new stereocenter with potential for high stereocontrol. | organic-chemistry.org |

| Driving Force | Often driven by the removal of a small molecule byproduct, like methanol. | prepchem.com |

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

Olefination reactions are fundamental tools for creating carbon-carbon double bonds, and the Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methodologies in this area. wikipedia.orgnih.gov

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (a Wittig reagent). wikipedia.org This method is exceptionally versatile for converting carbonyl compounds into alkenes. wikipedia.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides typically favor the formation of Z-alkenes, while stabilized ylides tend to produce E-alkenes. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate (B1237965) carbanions. wikipedia.org This reaction is renowned for its excellent reliability and stereoselectivity, almost exclusively producing the E-alkene isomer. organic-chemistry.org A significant practical advantage of the HWE reaction is that its byproduct, a dialkylphosphate salt, is water-soluble and easily removed from the reaction mixture, simplifying purification. organic-chemistry.org The HWE reaction has proven to be a powerful tool in the total synthesis of complex natural products, including polyketides. nih.gov

For synthesizing a trisubstituted alkene like that in this compound, the HWE reaction offers a predictable way to control the geometry of the double bond. A complementary approach, the Still-Gennari modification, utilizes electron-withdrawing groups on the phosphonate (e.g., trifluoroethyl esters) to favor the formation of Z-olefins with high selectivity. youtube.com

Table 2: Comparison of Olefination Strategies

| Strategy | Reagent | Typical Selectivity | Key Features |

| Wittig Reaction | Phosphonium Ylide | Z-alkene (non-stabilized ylides) | Versatile, but byproduct (triphenylphosphine oxide) can complicate purification. wikipedia.org |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | E-alkene | High E-selectivity, water-soluble byproduct simplifies workup. wikipedia.orgorganic-chemistry.org |

| Still-Gennari Modification | Electron-withdrawing Phosphonate | Z-alkene | Complements the standard HWE reaction by providing access to Z-isomers. youtube.com |

Convergent and Linear Synthetic Pathways

The construction of complex molecules like polyketides can be approached through either linear or convergent strategies. A linear synthesis builds the molecule step-by-step in a single sequence, while a convergent synthesis involves preparing key fragments of the molecule independently before combining them in the final stages.

Iterative Approaches for Polyketide Segment Construction

Nature synthesizes polyketides through an elegant iterative process, where simple building blocks are repeatedly added and modified by large enzymatic complexes called polyketide synthases (PKS). nih.govnih.gov Inspired by this biological strategy, synthetic chemists have developed iterative approaches to construct polyketide chains. nih.gov This strategy involves the repeated application of a set of reactions to progressively extend a carbon chain. nih.gov

An iterative synthesis for a segment like this compound could involve a repeating sequence of reactions, such as an aldol addition to introduce a new stereocenter and extend the chain, followed by functional group manipulation before the next iteration. This method is particularly powerful for creating polymers with repeating stereochemical motifs, such as the polypropionate backbone common in many natural products. nih.gov The iterative use of the HWE reaction and its Still-Gennari variant can also be employed to build complex polyene structures common in polyketides. youtube.com

Chemoenzymatic Synthesis and Biocatalytic Resolution

Chemoenzymatic synthesis merges the power of traditional organic synthesis with the unparalleled selectivity of biocatalysts. nih.gov Enzymes can perform highly specific transformations, particularly with respect to stereochemistry, under mild reaction conditions. nih.govnih.gov This is especially valuable for creating enantiomerically pure compounds.

For a chiral molecule like this compound, which has multiple stereocenters, biocatalytic resolution is a highly effective strategy for separating enantiomers from a racemic mixture. nih.gov This technique uses an enzyme, typically a lipase (B570770), to selectively catalyze a reaction on only one enantiomer of the racemic substrate. researchgate.net A common approach is the kinetic resolution of a racemic alcohol via lipase-catalyzed acylation.

For example, a racemic mixture of the target compound could be subjected to acylation using a lipase such as Candida antarctica lipase B (CAL-B) and an acyl donor like vinyl hexanoate. The enzyme would selectively acylate one enantiomer, allowing the resulting ester and the unreacted alcohol (the other enantiomer) to be separated by standard chromatographic methods. This approach can yield products with very high enantiomeric excess (ee). researchgate.net

Table 3: Hypothetical Biocatalytic Resolution of this compound

| Substrate | Enzyme | Acyl Donor | Outcome |

| (±)-Methyl 3-hydroxy-2,4-dimethylpent-4-enoate | Lipase (e.g., CAL-B) | Vinyl Acetate | (R)-ester + (S)-alcohol (unreacted) |

| (±)-Methyl 3-hydroxy-2,4-dimethylpent-4-enoate | Lipase (e.g., CAL-B) | Vinyl Hexanoate | High enantiomeric excess (>98% ee) for both the acylated product and the remaining starting material is achievable. researchgate.net |

Electrochemical Activation in Synthesis

Electrochemical synthesis represents a sustainable and powerful approach in modern organic chemistry, using electricity to drive chemical reactions. digitellinc.com This method can activate substrates and generate reactive intermediates without the need for harsh chemical reagents, often leading to unique reactivity and selectivity.

While direct electrochemical synthesis of this compound is not established, electrochemical activation provides novel avenues for constructing its key structural features. For example, recent advances have demonstrated electrosynthetic strategies for the stereoselective 1,2-difunctionalization of alkenes. crisenzalab.net Such methods could be employed to install the hydroxy group and an adjacent stereocenter onto an alkene precursor in a controlled manner. This approach avoids the use of transition metal catalysts and hazardous reagents, aligning with the principles of green chemistry. crisenzalab.net The application of electrochemistry to activate C-H bonds or to mediate coupling reactions could provide future pathways to streamline the synthesis of complex polyketide fragments.

Mechanistic Investigations of Methyl 3 Hydroxy 2,4 Dimethylpent 4 Enoate Transformations

Exploration of Reaction Stereoselectivity and Diastereocontrol

The stereochemical outcomes of reactions involving Methyl 3-hydroxy-2,4-dimethylpent-4-enoate would be of significant interest due to the presence of two stereocenters at positions 2 and 3. Any addition or transformation at the alkene or reactions involving the hydroxyl group could proceed with varying degrees of stereoselectivity and diastereocontrol.

For instance, in reactions such as catalytic hydrogenation or epoxidation of the alkene, the existing stereocenters at C2 and C3 would likely direct the approach of the reagent. This substrate-controlled diastereoselectivity would be influenced by the steric hindrance and electronic nature of the substituents around the reactive site. Theoretical models, such as Felkin-Anh or Cram's rule, could be applied to predict the favored diastereomer. The interplay between the methyl group at C2 and the hydroxyl and isopropenyl groups at C3 would create a specific conformational bias, influencing the facial selectivity of the reaction at the double bond.

Elucidation of Key Reaction Intermediates and Transition States

Understanding the key intermediates and transition states is crucial for predicting the reactivity and selectivity of reactions involving this compound. For example, in an acid-catalyzed dehydration of the secondary alcohol, the reaction would proceed through a carbocation intermediate. The stability of this carbocation, influenced by the adjacent methyl and isopropenyl groups, would dictate the propensity for rearrangement and the regioselectivity of the resulting double bond formation.

Reactivity Profiling of the Hydroxy and Alkene Functionalities

The reactivity of this compound is primarily dictated by its secondary allylic alcohol and terminal alkene functionalities. The hydroxyl group can act as a nucleophile or be activated to become a good leaving group. It can undergo oxidation to a ketone, esterification, or etherification. The adjacent alkene functionality makes it an allylic alcohol, which can undergo specific reactions like Sharpless epoxidation or palladium-catalyzed allylic substitutions.

The terminal alkene is susceptible to electrophilic addition reactions, such as hydrohalogenation, hydration, and dihydroxylation. The regioselectivity of these additions would likely follow Markovnikov's rule, with the electrophile adding to the less substituted carbon of the double bond. The alkene can also participate in radical additions, polymerization, and metathesis reactions. The relative reactivity of the hydroxyl and alkene groups would depend on the specific reaction conditions and reagents used.

Functional Group Interconversions and Derivatization Pathways

The presence of multiple functional groups in this compound allows for a wide range of derivatization pathways. These transformations are fundamental in synthetic organic chemistry for the construction of more complex molecules.

Regioselective Oxidation and Reduction Reactions

Oxidation: The secondary alcohol can be selectively oxidized to the corresponding β-keto ester using a variety of mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. Stronger oxidizing agents could potentially cleave the carbon-carbon double bond through ozonolysis, yielding a ketone and formaldehyde.

Reduction: The alkene can be selectively reduced to the corresponding saturated methyl ester via catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C). This reaction would likely proceed with high stereoselectivity, directed by the existing stereocenters. The ester functionality can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4), which would also reduce the alkene. Selective reduction of the ester in the presence of the alkene would be challenging and might require specific reagents or a protection-deprotection strategy for the alkene.

| Reaction Type | Reagent/Catalyst | Functional Group Targeted | Product Functional Group |

| Oxidation | PCC, DMP | Secondary Alcohol | Ketone |

| Oxidation | O3, then DMS | Alkene | Ketone, Aldehyde |

| Reduction | H2, Pd/C | Alkene | Alkane |

| Reduction | LiAlH4 | Ester and Alkene | Diol |

Protecting Group Strategies for the Hydroxyl Moiety

To achieve selective transformations at either the alkene or the ester functionality, the hydroxyl group often needs to be protected. The choice of protecting group is crucial and depends on its stability under the subsequent reaction conditions and the ease of its removal.

Common protecting groups for secondary alcohols include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS) or triethylsilyl (TES) ethers. These are typically stable to a wide range of reaction conditions but can be readily removed using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). Other options include benzyl (B1604629) (Bn) ethers, which are stable to acidic and basic conditions and can be removed by hydrogenolysis, or acetal (B89532) protecting groups like tetrahydropyranyl (THP) ether, which is stable to basic conditions but cleaved under acidic conditions.

| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions | Stability |

| tert-Butyldimethylsilyl ether | TBDMS or TBS | TBDMSCl, imidazole | TBAF, HF | Stable to most conditions except strong acid and fluoride |

| Triethylsilyl ether | TES | TESCl, imidazole | TBAF, HF | Less sterically hindered, less stable than TBDMS |

| Benzyl ether | Bn | BnBr, NaH | H2, Pd/C | Stable to acid and base |

| Tetrahydropyranyl ether | THP | DHP, PPTS | H+ (aq) | Stable to base, Grignard reagents; labile to acid |

This compound: A Versatile Intermediate in Organic Synthesis

This compound is a chiral organic compound whose molecular architecture makes it a potentially valuable building block in synthetic organic chemistry. Possessing multiple functional groups—a hydroxyl group, an ester, and a vinyl group—along with two stereocenters, this molecule offers numerous possibilities for chemical transformation and incorporation into more complex structures. Its utility is particularly noted in synthetic routes where precise control over stereochemistry is essential.

Applications As a Synthetic Intermediate in Organic Chemistry

The strategic placement of functional groups and stereocenters in Methyl 3-hydroxy-2,4-dimethylpent-4-enoate makes it a versatile precursor for the synthesis of a variety of organic molecules. Its value lies in its potential to serve as a foundational component in the assembly of intricate molecular frameworks.

Polyketides are a structurally diverse class of natural products, many of which exhibit significant biological activity. Their synthesis is a major focus of organic chemistry, often requiring the assembly of multiple chiral fragments. The structure of this compound is representative of a typical subunit found within many polyketide chains, making it an attractive starting material for their synthesis.

Macrolactones, which are macrocyclic esters, form the core structure of many important polyketide antibiotics, such as erythromycin. The synthesis of these large rings is often achieved through an intramolecular cyclization of a linear hydroxy acid or hydroxy ester precursor. This compound contains the requisite hydroxy-ester functionality, positioning it as a potential starting point for the synthesis of macrolactone fragments. Through chain extension and subsequent cyclization strategies, the core structure of this compound could be elaborated into a precursor suitable for macrolactonization.

The total synthesis of complex natural products often relies on a convergent approach, where smaller, stereochemically-defined fragments are synthesized independently and then coupled together. The ability to prepare this compound with high stereochemical and regiochemical control makes it an ideal chiral building block for such strategies. The vinyl group provides a handle for various carbon-carbon bond-forming reactions, such as cross-coupling or metathesis, while the hydroxyl and ester groups offer sites for protection and subsequent transformation, allowing for its seamless integration into the synthesis of a larger target molecule.

The term "bioactive molecule scaffold" refers to a core molecular structure that can be systematically modified to create a library of compounds for biological screening. The chemical functionalities of this compound allow for diverse modifications to generate new scaffolds.

| Functional Group | Potential Transformation | Resulting Structure |

| Alkene | Ozonolysis, Dihydroxylation, Epoxidation | Aldehydes, Diols, Epoxides |

| Hydroxyl Group | Oxidation, Etherification, Esterification | Ketones, Ethers, Esters |

| Ester Group | Reduction, Amidation, Saponification | Alcohols, Amides, Carboxylic Acids |

This table illustrates the synthetic versatility of this compound in generating diverse molecular scaffolds.

Fine chemicals are pure, complex substances produced in smaller quantities for specialized applications, including pharmaceuticals, agrochemicals, and fragrances. This compound can serve as a starting material for the synthesis of such advanced intermediates. For example, transformations of its functional groups can lead to the production of unique esters, lactones, or amino alcohols that may be valuable precursors in the fine chemical industry. The specific substitution pattern and chirality of the molecule can impart unique properties to the final products, such as specific flavors, fragrances, or biological activities.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous evidence for the connectivity and spatial arrangement of atoms within Methyl 3-hydroxy-2,4-dimethylpent-4-enoate.

1D NMR (¹H, ¹³C) and DEPT Techniques

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, specific chemical shifts (δ) are expected for the methyl, methoxy (B1213986), hydroxyl, and vinyl protons. The integration of the peaks corresponds to the number of protons in each environment, and the splitting patterns (multiplicity) reveal adjacent proton-proton couplings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of unique carbon environments in the molecule. The chemical shifts of the carbonyl, olefinic, hydroxyl-bearing, and methyl carbons would be distinct.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) are instrumental in distinguishing between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum would show only signals from CH carbons, while a DEPT-135 spectrum would display positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are absent in both DEPT spectra.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound No experimental data found in the searched sources. The following is an illustrative example of expected values.

| Atom | Hypothetical ¹H NMR | Hypothetical ¹³C NMR |

| Chemical Shift (ppm) | Multiplicity | |

| C=O | - | - |

| C(OH) | ~4.0 | d |

| CH-C=O | ~2.6 | q |

| C=CH₂ | - | - |

| C=CH₂ | ~5.0, ~4.8 | s, s |

| OCH₃ | ~3.7 | s |

| CH-CH₃ | ~1.2 | d |

| C=C-CH₃ | ~1.8 | s |

| OH | Variable | br s |

2D NMR Experiments (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the proton spin systems within the molecule. For instance, a cross-peak between the proton at the hydroxyl-bearing carbon and the adjacent methine proton would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, providing a definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. It is invaluable for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations from the methoxy protons to the carbonyl carbon would confirm the ester functionality.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, which is critical for determining the relative stereochemistry of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman).

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (O-H stretch, broad), carbonyl (C=O stretch, strong), and carbon-carbon double bond (C=C stretch) functional groups.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C double bond, which may show a weak band in the IR spectrum, typically exhibits a strong signal in the Raman spectrum.

Table 2: Expected Vibrational Spectroscopy Bands for this compound No experimental data found in the searched sources. The following is an illustrative example of expected values.

| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

| O-H Stretch | ~3400 (broad) | - |

| C-H Stretch (sp³) | ~2950-2850 | ~2950-2850 |

| C=O Stretch (Ester) | ~1735 (strong) | ~1735 |

| C=C Stretch | ~1650 (medium) | ~1650 (strong) |

| C-O Stretch | ~1250-1150 | - |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₈H₁₄O₃), the expected monoisotopic mass would be calculated and compared to the experimental value, with a very low mass error (typically <5 ppm) confirming the molecular formula.

Table 3: High-Resolution Mass Spectrometry Data for C₈H₁₄O₃ No experimental data found in the searched sources. The following is an illustrative example of expected values.

| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) |

| [M+H]⁺ | 159.0965 | Hypothetical | Hypothetical |

| [M+Na]⁺ | 181.0784 | Hypothetical | Hypothetical |

Chromatographic Purity and Stereoisomeric Composition Assessment

Chromatographic techniques are essential for assessing the purity of a compound and for separating stereoisomers.

Gas Chromatography (GC) and Liquid Chromatography (LC)

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), it can be used to determine the purity of a sample of this compound. The presence of a single major peak would indicate high purity.

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity assessment. A reversed-phase HPLC method, using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol, would be a standard approach. The purity is determined by the area percentage of the main peak detected by a UV or evaporative light scattering detector (ELSD). Chiral chromatography, a specialized form of HPLC, can be employed to separate and quantify the different stereoisomers of the compound, given the presence of stereocenters.

Table 4: Illustrative Chromatographic Conditions No experimental data found in the searched sources. The following is an illustrative example of expected conditions.

| Technique | Column | Mobile Phase/Carrier Gas | Detection |

| GC | Capillary column (e.g., DB-5) | Helium | FID or MS |

| HPLC (Purity) | C18 (e.g., 4.6 x 250 mm, 5 µm) | Water/Acetonitrile gradient | UV (e.g., 210 nm) |

| HPLC (Chiral) | Chiral stationary phase (e.g., polysaccharide-based) | Hexane/Isopropanol | UV |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation of enantiomers and the determination of their relative amounts, expressed as enantiomeric excess (ee). This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, consequently, their separation. mdpi.com

For compounds like this compound, which are products of stereoselective reactions, establishing the enantiomeric excess is crucial for evaluating the efficacy of the synthetic method. The scientific literature details numerous methods for the chiral separation of structurally analogous β-hydroxy esters, providing a framework for the analysis of the title compound. rsc.org

Commonly employed chiral stationary phases for this class of compounds include polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support. Examples of commercially available columns that have proven effective are the Chiralpak (e.g., AD-H, AS-H) and Chiralcel (e.g., OD-H) series. rsc.org The mobile phase typically consists of a mixture of a non-polar solvent, such as hexane, and a polar modifier, like 2-propanol, in varying ratios to optimize the separation. rsc.org

In many cases, derivatization of the hydroxyl group of the analyte to an ester, such as a benzoyl or 3,5-dinitrobenzoyl ester, is performed prior to HPLC analysis. This derivatization can enhance the interaction with the chiral stationary phase and improve the resolution of the enantiomers. It also introduces a chromophore, which facilitates detection by UV-Vis spectrophotometry at a specific wavelength. rsc.org

The determination of enantiomeric excess involves integrating the peak areas of the two separated enantiomers in the chromatogram. The percentage of each enantiomer is then calculated, and from this, the enantiomeric excess is determined using the formula: ee (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| x 100.

While specific HPLC conditions for the direct analysis of this compound are not extensively detailed in the available literature, the established methodologies for similar compounds provide a robust starting point for method development. The table below summarizes typical conditions reported for the chiral separation of related β-hydroxy esters.

| Compound Type | Chiral Column | Mobile Phase (Hexane:2-Propanol) | Flow Rate (mL/min) | Detection Wavelength (nm) | Note |

| Aldol (B89426) Product | Chiralpak AD-H | 30:1 | 1.0 | 230 | After conversion to monobenzoyl ester. |

| Aldol Product | Chiralpak AS-H | 100:1 | 0.5 | Not Specified | After conversion to monobenzoyl ester. |

| Aldol Product | Chiralcel OD-H | 100:1 | 1.0 | 220 | No derivatization mentioned. |

| Aldol Product | Chiralpak AD-H | 30:1 | 1.0 | Not Specified | After conversion to 3,5-dinitrobenzoyl ester. |

This table presents illustrative data from research on analogous compounds to guide the potential analysis of this compound. rsc.org

X-ray Crystallography for Definitive Stereochemical Assignment

X-ray crystallography is an unparalleled analytical technique for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. beilstein-archives.org This method involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data allows for the calculation of the electron density distribution within the crystal, from which a precise model of the molecular structure can be built.

For chiral molecules like this compound, X-ray crystallography can provide a definitive assignment of the spatial arrangement of atoms at each stereocenter. This is particularly crucial when the molecule contains multiple chiral centers, as it can establish the relative and absolute configuration of the entire molecule. The ability to determine the absolute configuration is often facilitated by the presence of a heavy atom in the structure or through the use of anomalous dispersion effects.

The process of obtaining a crystal structure involves several steps:

Crystallization: A high-quality single crystal of the compound must be grown. This can often be the most challenging step.

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays, and the diffraction data are collected.

Structure Solution and Refinement: The diffraction data are used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined to best fit the experimental data.

Despite its power, a significant prerequisite for X-ray crystallographic analysis is the ability to grow a suitable single crystal of the target compound. For many oils or amorphous solids, this can be a major obstacle. In the case of this compound, a search of the scientific literature and crystallographic databases did not yield a publicly available crystal structure. Therefore, while X-ray crystallography remains the gold standard for stereochemical assignment, its application to this specific compound has not been reported in the accessible literature. In the absence of a crystal structure, the stereochemical assignment of this compound would rely on a combination of other spectroscopic techniques and comparison to stereochemically defined reference compounds.

Computational and Theoretical Studies of Methyl 3 Hydroxy 2,4 Dimethylpent 4 Enoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like Methyl 3-hydroxy-2,4-dimethylpent-4-enoate, DFT calculations would be instrumental in elucidating its fundamental electronic properties and predicting its reactivity.

Electronic Structure: DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to determine the optimized molecular geometry and the distribution of electrons within the molecule. Key outputs from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's tendency to attract electrons, its resistance to charge transfer, and its electrophilic nature, respectively.

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map would be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. For this compound, the oxygen atoms of the carbonyl and hydroxyl groups would be expected to be regions of high negative potential.

Table 1: Hypothetical DFT-Calculated Electronic Properties and Reactivity Descriptors for this compound

| Parameter | Value (a.u.) | Description |

| HOMO Energy | -0.25 | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | 0.05 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 0.30 | Indicator of chemical stability and reactivity |

| Electronegativity (χ) | 0.10 | Tendency to attract electrons |

| Chemical Hardness (η) | 0.15 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 0.03 | Measure of electrophilic character |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound, due to its rotatable single bonds, means that it can exist in numerous conformations. Understanding the conformational landscape is crucial as the relative energies of these conformers can influence the molecule's physical properties and its reactivity.

Conformational Analysis: A systematic conformational search would be performed to identify the low-energy conformers of the molecule. This typically involves rotating the dihedral angles of the key single bonds (e.g., C-C and C-O bonds) in a stepwise manner and calculating the energy of each resulting conformation using a computationally less expensive method like molecular mechanics. The identified low-energy conformers would then be subjected to full geometry optimization and energy calculation using a more accurate method like DFT. The results would reveal the most stable conformer(s) and the energy barriers between them.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of this compound, molecular dynamics simulations would be performed. These simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. MD simulations can provide insights into how the molecule behaves in different environments (e.g., in a vacuum or in a solvent) and at different temperatures. Key properties that can be extracted from MD simulations include the root-mean-square deviation (RMSD) of the atomic positions, which indicates the stability of the molecular structure, and the radial distribution functions, which describe the probability of finding other molecules at a certain distance.

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (°C-C-C-O) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 60 | 0.00 | 65 |

| 2 | 180 | 1.20 | 25 |

| 3 | -60 | 2.50 | 10 |

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be used to map out the potential energy surface of a chemical reaction, identifying the most likely reaction pathways and the structures of any transition states and intermediates. For this compound, this could be applied to reactions such as its synthesis (e.g., via an aldol (B89426) reaction) or its subsequent transformations.

Reaction Pathway Modeling: To model a reaction pathway, the geometries of the reactants, products, and any proposed intermediates are optimized. The transition state connecting these species is then located using various search algorithms. The energy of the transition state relative to the reactants gives the activation energy barrier for the reaction, which is a key determinant of the reaction rate.

Transition State Characterization: Once a potential transition state structure is located, it must be characterized to confirm that it is a true first-order saddle point on the potential energy surface. This is done by performing a frequency calculation. A genuine transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The intrinsic reaction coordinate (IRC) method can then be used to follow the reaction path downhill from the transition state to connect it to the corresponding reactants and products.

Table 3: Hypothetical Energy Profile for a Reaction involving this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials |

| Transition State 1 | +15.5 | Activation barrier for the first step |

| Intermediate | -5.2 | A stable intermediate species |

| Transition State 2 | +10.8 | Activation barrier for the second step |

| Products | -12.0 | Final products of the reaction |

In Silico Prediction of Stereochemical Outcomes in Novel Transformations

Due to the presence of stereocenters, predicting the stereochemical outcome of reactions involving this compound is of significant interest. Computational methods can be employed to predict which diastereomer or enantiomer is likely to be the major product of a reaction.

Modeling Stereoselectivity: To predict the stereochemical outcome, the transition states leading to the different possible stereoisomeric products are modeled. For example, in a reaction creating a new stereocenter, there will be at least two diastereomeric transition states. The relative energies of these competing transition states are calculated using high-level DFT methods. According to transition state theory, the reaction will preferentially proceed through the lower-energy transition state, leading to the formation of the major stereoisomeric product. The predicted diastereomeric or enantiomeric excess can be calculated from the energy difference between the competing transition states.

This approach is particularly valuable in the context of asymmetric synthesis, where it can be used to understand the origin of stereoselectivity and to design more effective chiral catalysts or reagents for novel transformations.

Table 4: Hypothetical In Silico Prediction of Diastereoselectivity in a Reaction of this compound

| Transition State | Relative Energy (kcal/mol) | Corresponding Product Diastereomer | Predicted Product Ratio |

| TS-A | 0.0 | (2R, 3S) | 95 |

| TS-B | 1.8 | (2R, 3R) | 5 |

Future Research Directions and Perspectives

Development of More Sustainable and Atom-Economical Synthetic Routes

The pursuit of green chemistry principles is a driving force in modern synthetic methodology. For a compound like Methyl 3-hydroxy-2,4-dimethylpent-4-enoate, which is structurally analogous to a Morita-Baylis-Hillman (MBH) adduct, developing sustainable and atom-economical synthetic pathways is a primary goal. The MBH reaction itself is noted for its high atom economy, as it combines an activated alkene and an electrophile with all atoms incorporated into the final product. researchgate.netresearchgate.net

Future research should focus on enhancing the sustainability of its synthesis through several avenues:

Biocatalysis: The use of enzymes offers a green alternative to traditional chemical synthesis, providing high selectivity under mild conditions. nih.govtaylorfrancis.com Research into ketoreductases (KREDs) could enable the highly stereoselective reduction of a corresponding β-keto ester precursor. rsc.org This approach avoids harsh reagents and can often be performed in aqueous media, significantly reducing the environmental footprint. researchgate.net The development of self-sufficient heterogeneous biocatalysts, which co-immobilize enzymes and redox cofactors, could lead to highly efficient continuous flow processes for producing enantiopure β-hydroxy esters. rsc.org

Solvent-Free or Aqueous Media Reactions: Exploring the synthesis in environmentally benign solvents like water or under solvent-free conditions is a key research direction. The Baylis-Hillman reaction has been shown to be applicable in aqueous media for certain bio-based aldehydes, a principle that could be extended to the synthesis of the target molecule. researchgate.net

Tandem Reactions: Designing one-pot tandem reactions that combine multiple synthetic steps without isolating intermediates can significantly improve efficiency and reduce waste. For instance, a tandem oxidation-condensation sequence starting from bio-available feedstocks could offer a more sustainable route to key precursors. nih.gov

| Synthetic Strategy | Advantages in Sustainability | Key Research Focus |

| Biocatalysis (e.g., KREDs) | High enantioselectivity, mild reaction conditions, reduced waste, use of renewable resources. acs.orgnih.gov | Engineering enzymes for specific substrate acceptance, developing continuous flow systems. rsc.org |

| Aqueous Media Synthesis | Eliminates hazardous organic solvents, simplifies product isolation. | Catalyst design for stability and activity in water. |

| Atom-Economical Reactions | Maximizes incorporation of starting materials into the final product, minimizes waste. | Optimization of catalyst efficiency and reaction conditions for MBH-type reactions. researchgate.net |

Exploration of Novel Catalytic Systems for Enantioselective Access

The two stereocenters in this compound make its enantioselective synthesis a critical area for investigation. Accessing specific stereoisomers is crucial for applications in pharmaceuticals and agrochemicals where biological activity is often dependent on chirality. taylorfrancis.com

Future work should explore a range of advanced catalytic systems:

Chiral Lewis Acid Catalysis: Chiral Lewis acids are powerful tools for catalyzing asymmetric carbon-carbon bond-forming reactions, including aldol (B89426) and Diels-Alder reactions. acs.orgwikipedia.orgscielo.br Developing novel chiral Lewis acids based on earth-abundant metals (e.g., aluminum, titanium) that can effectively catalyze the asymmetric aldol-type condensation between a ketone precursor and a silyl (B83357) enol ether (a Mukaiyama aldol reaction) would be a significant advancement. rsc.org Catalysts where the metal center itself is the exclusive source of chirality represent a particularly innovative frontier. nih.gov

Organocatalysis: Chiral amines and phosphines have emerged as effective organocatalysts for asymmetric reactions. For MBH-type transformations, bifunctional catalysts, such as phosphine-thioureas, could be developed to provide enantiomeric adducts. wikipedia.org Similarly, chiral diamines can be used to promote asymmetric aldol reactions leading to optically active α-methylene-β-hydroxy esters. nih.gov

Dual Catalysis Systems: Combining different types of catalysts can unlock new reaction pathways and achieve higher levels of selectivity. A synergistic system combining a palladium complex with a chiral primary amine catalyst, for instance, has been used for the asymmetric α-allylic allenylation of β-ketocarbonyls, demonstrating the potential for complex transformations. nih.gov Such a dual-catalyst approach could be adapted to control the stereochemistry of the target molecule.

| Catalytic Approach | Mechanism of Enantiocontrol | Potential Advantages |

| Chiral Lewis Acids | Formation of a chiral complex with the electrophile, directing the nucleophilic attack to one face. wikipedia.org | High turnovers, broad substrate scope, potential for recovery and reuse. |

| Organocatalysis | Formation of chiral intermediates (e.g., enamines, iminiums) that react stereoselectively. | Metal-free, often less sensitive to air and moisture. |

| Biocatalysis | Enzyme's chiral active site precisely orients the substrate for a stereospecific reaction. nih.gov | Extremely high enantioselectivity (>99% e.e.), environmentally benign. acs.org |

| Dual Catalysis | Synergistic activation of both nucleophile and electrophile by two distinct catalysts. nih.gov | Access to novel transformations and stereochemical outcomes not possible with a single catalyst. |

Mechanistic Insights into Complex Rearrangements and Cyclizations

The unique arrangement of functional groups in this compound makes it a candidate for various intramolecular reactions. A deeper mechanistic understanding of these potential transformations is essential for harnessing its synthetic potential.

Key areas for future mechanistic investigation include:

Allylic Rearrangements: The allylic alcohol moiety may undergo rearrangement under acidic or metal-catalyzed conditions. rit.eduorganic-chemistry.org Detailed experimental and computational studies are needed to understand the factors controlling these rearrangements, such as the potential for acs.orgacs.org-transpositions. chemrxiv.org Enantioselective rearrangements, potentially catalyzed by chiral Brønsted acids or organometallic complexes, could provide access to novel, enantioenriched α-arylated or α-alkylated ketones. researchgate.net

Intramolecular Cyclizations: The molecule is primed for cyclization. An intramolecular Michael addition (oxa-Michael reaction) of the hydroxyl group onto the activated double bond could yield substituted tetrahydrofuran (B95107) derivatives. semanticscholar.orgorganicreactions.org Research into catalysts that promote this cyclization with high diastereoselectivity is warranted. nih.gov Similarly, other cyclization pathways, such as radical-mediated cyclizations, could lead to diverse carbocyclic and heterocyclic scaffolds. rsc.org

Tandem Reactions: The potential for tandem cyclization/functionalization reactions is high. For example, cascade reactions involving the unsaturated ester could be designed to rapidly build molecular complexity. rsc.org

Expanding the Scope of Application in Diverse Synthetic Targets

The ultimate goal of developing efficient synthetic routes to this compound is to utilize it as a strategic building block. Its inherent functionality makes it an ideal starting point for the synthesis of complex molecules.

Future research should target its application in the synthesis of:

Natural Products: Morita-Baylis-Hillman adducts are versatile precursors in the total synthesis of natural products. researchgate.netwikipedia.orgrsc.orgeurekaselect.com The specific stereochemistry and functional handles of this compound could be strategically employed to construct key fragments of polyketides, alkaloids, or macrolides.

Pharmaceutical Intermediates: Chiral β-hydroxy esters are crucial intermediates for many active pharmaceutical ingredients (APIs). researchgate.netacs.org The structural motifs accessible from the target compound could be valuable for creating analogues of existing drugs or for discovering new therapeutic agents.

Functionalized Heterocycles: Through the cyclization reactions discussed previously, the molecule can serve as a precursor to highly substituted tetrahydrofurans, pyrans, and other heterocyclic systems that are prevalent in medicinal chemistry. semanticscholar.orgnih.gov

The exploration of these future research directions will be critical in transforming this compound from a chemical curiosity into a valuable tool for synthetic chemists, enabling the creation of novel and complex molecules with potential applications across science and industry.

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 3-hydroxy-2,4-dimethylpent-4-enoate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound is typically synthesized via esterification or transesterification of hydroxylated precursors. For example, tert-butyl analogs (e.g., tert-butyl 3-hydroxy-2,4-dimethylpent-4-enoate) are synthesized using Mitsunobu reactions or acid-catalyzed esterification, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) . Optimization includes controlling reaction temperature (0–25°C), stoichiometry of reagents (e.g., DIAD, triphenylphosphine in Mitsunobu), and inert atmosphere to prevent oxidation. Monitoring by TLC or GC-MS is critical to assess reaction progress.

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer : Key techniques include:

- NMR : ¹H and ¹³C NMR for backbone assignment; 2D experiments (COSY, HMBC) to resolve overlapping signals (e.g., allylic protons or stereochemistry) .

- IR : Confirm hydroxyl (3200–3600 cm⁻¹) and ester (1700–1750 cm⁻¹) functional groups.

- MS : High-resolution ESI-MS for molecular formula validation.

Discrepancies between predicted and observed data (e.g., unexpected splitting in NMR) may arise from dynamic effects (e.g., rotamers) or impurities. Re-run spectra at varying temperatures or solvent systems (e.g., DMSO-d6 vs. CDCl3) to identify dynamic behavior .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations complement experimental studies on this compound’s reactivity and stability?

- Methodological Answer : DFT (e.g., B3LYP/6-31G*) predicts electronic properties, transition states, and thermochemical parameters (e.g., activation energy for ester hydrolysis). For example:

Q. What experimental and computational strategies resolve contradictions between observed stereochemistry and predicted configurations?

- Methodological Answer :

- NOE Experiments : Irradiate specific protons to identify spatial proximity (e.g., trans vs. cis diastereomers) .

- X-ray Crystallography : Refine using SHELXL to determine absolute configuration; compare with computed CD spectra (for Cotton effects) .

- Dynamic NMR : Detect rotameric equilibria at low temperatures (e.g., 150 K in toluene-d8) .

Q. How do hydrogen-bonding networks influence the crystal packing of this compound, and what tools analyze these interactions?

- Methodological Answer : Hydrogen bonds (e.g., O-H⋯O=C) drive supramolecular assembly. Use:

- Graph Set Analysis : Classify motifs (e.g., R₂²(8) rings) via Mercury CSD .

- Hirshfeld Surfaces : Map intermolecular contacts (CrystalExplorer) to quantify interaction contributions (e.g., 60% H-bonding, 30% van der Waals) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between observed decomposition products and theoretical predictions for this compound?

- Methodological Answer : Gas-phase elimination studies (e.g., pyrolysis-GC/MS) may reveal unexpected products like methyl isobutenoate. Compare with DFT-predicted pathways:

Q. Notes for Implementation :

- Avoid commercial databases (e.g., BenchChem); prioritize peer-reviewed crystallographic (SHELXL) and spectroscopic literature .

- Use version-controlled software (e.g., ORTEP-3 for structure visualization) to ensure reproducibility .

- Safety protocols (e.g., PPE, waste disposal) are critical for lab-scale synthesis, referencing GHS guidelines in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.